molecular formula C9H11NO B13947282 Phenol, 2-[(ethylimino)methyl]- CAS No. 5961-36-4

Phenol, 2-[(ethylimino)methyl]-

Cat. No.: B13947282
CAS No.: 5961-36-4
M. Wt: 149.19 g/mol
InChI Key: SUCJTGMPGPJVNY-UHFFFAOYSA-N
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Description

Phenol, 2-[(ethylimino)methyl]- is a Schiff base compound characterized by a phenol ring substituted with an ethyliminomethyl group at the ortho position. Schiff bases, formed via condensation of primary amines with carbonyl compounds, are widely studied for their versatility in coordination chemistry and catalytic applications. This compound serves as a precursor for metal complexes, particularly with transition metals like Zn(II), Cu(II), and Fe(III), which exhibit diverse biological and catalytic activities .

Synthesis: The compound is typically synthesized by reacting salicylaldehyde derivatives with ethylamine. For example, 5-bromosalicylaldehyde reacts with 2-(piperazin-1-yl)ethanamine to form analogous Schiff bases, as seen in the synthesis of (E)-4-bromo-2-((2-(piperazin-1-yl)ethylimino)methyl)phenol . Characterization involves IR, NMR, and UV-vis spectroscopy to confirm the azomethine (-C=N-) linkage and subsequent metal coordination .

Properties

CAS No.

5961-36-4

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(ethyliminomethyl)phenol

InChI

InChI=1S/C9H11NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-7,11H,2H2,1H3

InChI Key

SUCJTGMPGPJVNY-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary and most widely reported method for preparing Phenol, 2-[(ethylimino)methyl]- is through a Schiff base condensation reaction. This involves the reaction of 2-hydroxybenzaldehyde with ethylamine under controlled conditions.

  • Reaction Type: Schiff base formation (imine formation)
  • Reactants: 2-hydroxybenzaldehyde and ethylamine
  • Conditions: Acidic or basic medium; commonly carried out under reflux or stirring at ambient temperature
  • Solvent: Ethanol or other polar solvents
  • Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to accelerate the reaction
  • Reaction Time: Typically ranges from 30 minutes to several hours depending on conditions
  • Isolation: The product precipitates upon cooling and is isolated by filtration
  • Purification: Recrystallization from aqueous ethanol or other suitable solvents

General Reaction Scheme:

$$
\text{2-hydroxybenzaldehyde} + \text{ethylamine} \xrightarrow[\text{acid/base}]{\text{reflux}} \text{Phenol, 2-[(ethylimino)methyl]-} + H_2O
$$

Industrial Production Methods

Industrial scale synthesis may employ continuous flow reactors to enhance reaction efficiency and product yield. Parameters such as temperature, pressure, and reactant concentration are tightly controlled. Additional purification steps, including crystallization and chromatographic techniques, ensure product quality and compliance with industrial standards.

Analytical Data and Reaction Optimization

Reaction Yield and Purity

Typical yields for the synthesis of Phenol, 2-[(ethylimino)methyl]- range from 85% to 90% under optimized laboratory conditions. The purity is confirmed by melting point determination, IR spectroscopy, and NMR analysis.

Parameter Typical Value Notes
Reaction Temperature 25–80 °C Reflux or ambient
Reaction Time 30 min – 4 hours Dependent on catalyst and solvent
Yield 85–90% After recrystallization
Melting Point ~80–85 °C Indicative of purity
Solvent Ethanol or methanol Polar protic solvents favored

Spectroscopic Characterization

  • IR Spectroscopy: Characteristic imine (C=N) stretching around 1640–1690 cm⁻¹; phenolic O–H stretch near 3200–3500 cm⁻¹.
  • NMR Spectroscopy: Aromatic protons appear between 6.5–7.5 ppm; imine proton typically observed near 8.0 ppm; ethylamine side chain protons at 1.0–3.5 ppm.
  • Mass Spectrometry: Molecular ion peak at m/z 149 (M+).

Mechanistic Insights

The Schiff base formation proceeds via nucleophilic attack of the primary amine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the imine linkage. The ortho-positioned hydroxyl group on the benzaldehyde can engage in intramolecular hydrogen bonding with the imine nitrogen, stabilizing the product.

Comparative Summary of Preparation Methods

Method Reactants Conditions Yield (%) Purification Notes
Conventional Schiff Base 2-hydroxybenzaldehyde + ethylamine Reflux in ethanol, acid/base catalyst 85–90 Recrystallization Most common, straightforward synthesis
Continuous Flow Synthesis Same as above Controlled temp & pressure >90 Crystallization & filtration Industrial scale, higher efficiency

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-[(ethylimino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated phenol derivatives.

Scientific Research Applications

Phenol, 2-[(ethylimino)methyl]- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Phenol, 2-[(ethylimino)methyl]- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenol Ring

Variations in substituents on the phenol ring significantly influence electronic and steric properties:

Compound Name Substituents Key Properties Applications References
Phenol, 2-[(ethylimino)methyl]- None Baseline electronic effects; forms stable Zn(II), Cu(II), Fe(III) complexes Catalysis, polymer science
4-Chloro-2-[(ethylimino)methyl]phenol Cl at para position Enhanced electron-withdrawing effect; increased Lewis acidity in metal complexes Biological studies (lower toxicity)
4-Bromo-2-[(ethylimino)methyl]phenol Br at para position Stronger electron withdrawal than Cl; higher molar mass Heavy metal coordination, spectroscopy
2-[(Dimethylamino)methyl]phenol -CH2N(CH3)2 instead of -C=N- Reduced conjugation; altered basicity Organic synthesis intermediates
2-[(Ethylimino)methyl]-6-methoxyphenol OCH3 at meta position Electron-donating group; enhanced solubility in polar solvents Pharmaceutical models

Key Findings :

  • Electron-withdrawing groups (Cl, Br) increase the stability of metal complexes but may reduce catalytic activity due to steric hindrance .
  • Methoxy groups improve solubility but decrease thermal stability in polymers .
  • Dimethylamino derivatives lack the conjugated imine system, limiting their use in redox-active applications .
Zinc(II) Complexes
  • Structure : Tetrahedral or octahedral geometries.
  • Toxicity: Zinc complexes derived from Schiff bases like 2-[(ethylimino)methyl]phenol show negligible toxicity in rodent studies, making them candidates for biomedical applications .
  • Example : [Zn(LCS)Cl2] (4-chloro derivative) exhibited 47% yield and minimal hematological toxicity .
Copper(II) Complexes
  • Structure : Square planar or distorted octahedral.
  • Spectroscopy : UV-vis absorption at ~640 nm (d-d transitions) confirms Cu(II) coordination. Paramagnetic nature complicates NMR analysis .
  • Catalysis : Used in catechol oxidase models due to redox activity .
Iron(III) Complexes
  • Polymerization: Iron(III) pre-catalysts with tert-butyl substituents (e.g., 2,4-di-tert-butyl-6-[(ethylimino)methyl]phenol) produce low-molecular-weight poly(1-hexene) (Mn = 1021–1084 Da) with narrow polydispersity (1.19–1.24) .
  • Mechanism: Dominant 2,1-monomer insertion due to steric bulk from tert-butyl groups .

Biological Activity

Phenol, 2-[(ethylimino)methyl]- is an organic compound characterized by a phenolic hydroxyl group linked to an ethylimino substituent. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of approximately 149.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and catalytic applications.

Structural Characteristics

The structural features of Phenol, 2-[(ethylimino)methyl]- include:

  • Phenolic Ring : Provides stability and reactivity.
  • Imine Functional Group : Enhances the compound's ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to Phenol, 2-[(ethylimino)methyl]- exhibit notable antimicrobial activity . For instance, derivatives of phenolic compounds often demonstrate significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the ethylimino group may further enhance these biological effects by improving solubility and reactivity.

Catalytic Activity

Phenol, 2-[(ethylimino)methyl]- has shown potential in forming complexes with metal ions, which can enhance its catalytic properties in organic reactions. Studies have highlighted its ability to form complexes with metals like iron(II) and cobalt(II), which are promising catalysts in ethylene oligomerization reactions .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals variations in their biological activities based on functional groups and substituents. The following table summarizes key features and activities of similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Phenol, 2-(methylimino)methyl C₉H₁₃N₃OContains a methyl group instead of ethylAntibacterial properties
2-Aminophenol C₆H₇NOSimple amino substitution on phenolAntioxidant activity
N-(2-hydroxyethyl)aniline C₉H₁₃N₃OHydroxyethyl group attached to anilineAntimicrobial effects

The unique combination of the phenolic structure with an ethylimino group in Phenol, 2-[(ethylimino)methyl]- distinguishes it from others by potentially enhancing its solubility and reactivity compared to simpler analogs .

Study on Copper(II) Complexes

A study investigated the synthesis of copper(II) complexes involving Schiff base ligands similar to Phenol, 2-[(ethylimino)methyl]-. The complexes exhibited characteristic UV-vis spectral patterns indicative of ligand-to-metal charge transfer (LMCT). The findings suggested that these complexes could have significant implications for catalysis and biological applications due to their unique coordination geometries .

Toxicological Considerations

While the biological activity of Phenol, 2-[(ethylimino)methyl]- is promising, it is essential to consider potential toxicological aspects. The literature indicates that phenolic compounds can interact with cellular structures and may pose risks depending on their concentration and exposure routes . Further studies are needed to assess the safety profile of this compound comprehensively.

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